2-Deoxy-D-glucose-d

Deuterium Metabolic Imaging Neuroimaging Glucose Uptake

2-Deoxy-D-glucose-d (CAS 188004-07-1) is a deuterium-labeled glucose metabolism inhibitor that enables radiation-free deuterium metabolic imaging (DMI) and accurate LC-MS/MS absolute quantification as an internal standard. Unlike non-deuterated 2-DG, this analog prevents ion suppression and matrix effects, ensuring reliable bioanalytical data. It is essential for metabolic pathway tracing, protein glycosylation studies, and repeated imaging in oncology and neurodegenerative disease models without cumulative radiation dose. Optimal for preclinical research demanding high analytical precision and imaging safety.

Molecular Formula C6H12O5
Molecular Weight 165.16 g/mol
Cat. No. B15139938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxy-D-glucose-d
Molecular FormulaC6H12O5
Molecular Weight165.16 g/mol
Structural Identifiers
SMILESC(C=O)C(C(C(CO)O)O)O
InChIInChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1/i2D
InChIKeyVRYALKFFQXWPIH-CLXJGOSUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Deoxy-D-glucose-d Procurement Guide: Technical Specifications and Differentiators


2-Deoxy-D-glucose-d is a stable isotope-labeled analog of the glucose metabolism inhibitor 2-deoxy-D-glucose (2-DG), wherein one or more hydrogen atoms are replaced by deuterium . This compound retains the core biological activity of the parent molecule, functioning as a competitive inhibitor of hexokinase and thereby blocking glycolysis . The incorporation of deuterium creates distinct physicochemical and spectral properties that enable precise quantification via mass spectrometry and non-ionizing imaging via deuterium metabolic imaging (DMI) [1]. Unlike its non-deuterated counterpart, 2-Deoxy-D-glucose-d serves as an essential internal standard for quantitative analysis and as a research tool to elucidate complex metabolic mechanisms.

2-Deoxy-D-glucose-d: Why Generic Substitution is Not Recommended for Analytical or Imaging Workflows


Substituting 2-Deoxy-D-glucose-d with non-deuterated 2-DG, 13C-labeled analogs, or other glucose mimetics introduces significant analytical and functional limitations. Non-deuterated 2-DG cannot serve as a distinguishable internal standard in mass spectrometry, leading to inaccurate quantification due to ion suppression and matrix effects [1]. While [18F]FDG is the gold standard for PET imaging, it requires a cyclotron and exposes subjects to ionizing radiation, a limitation that deuterated 2-DG-d2 overcomes by enabling radiation-free deuterium metabolic imaging (DMI) [2]. Furthermore, using unlabeled 2-DG in mechanistic studies fails to resolve specific metabolic pathways, a task that specifically deuterated probes are designed to address [3]. Therefore, the choice of 2-Deoxy-D-glucose-d is dictated by specific analytical and imaging requirements that non-deuterated or alternatively labeled compounds cannot fulfill.

2-Deoxy-D-glucose-d Quantitative Differentiation Evidence: Head-to-Head Comparisons with Analogs


Radiation-Free Imaging: 2-Deoxy-D-glucose-d2 vs. [18F]FDG in Brain Glucose Uptake Mapping

2-Deoxy-2-[2H2]-d-glucose (2-DG-d2) enables high-resolution mapping of brain glucose uptake via deuterium metabolic imaging (DMI) without ionizing radiation, directly addressing a key limitation of the clinical gold standard [18F]FDG PET. In vivo studies in healthy mouse brains demonstrate that DMI with 2-DG-d2 achieves spatial resolution comparable to [18F]FDG PET [1].

Deuterium Metabolic Imaging Neuroimaging Glucose Uptake

Analytical Quantification: Deuterated 2-DG vs. Unlabeled 2-DG as an Internal Standard in LC-MS

Deuterated 2-Deoxy-D-glucose (2-DG-d) serves as a superior internal standard for the quantification of 2-DG in biological matrices compared to unlabeled 2-DG. The deuterium label provides a distinct mass shift (+1 Da per deuterium), enabling chromatographic co-elution with the analyte while being separately detected by mass spectrometry. This corrects for ion suppression and matrix effects, which unlabeled 2-DG cannot achieve [1]. In contrast, unlabeled 2-DG used as an internal standard would be indistinguishable from the analyte, rendering accurate quantification impossible.

Mass Spectrometry Analytical Chemistry Metabolomics

Mechanistic Pathway Elucidation: Specifically Deuterated 2-DG Probes vs. Unlabeled 2-DG in Glycosylation Studies

Specifically deuterated 2-deoxy-D-glucose probes, such as 2-deutero-2-deoxy-d-glucose, were designed and synthesized to precisely study the interference of 2-DG with D-glucose and D-mannose metabolism, particularly its effects on protein glycosylation. Using mass spectrometry, these probes allow researchers to trace the metabolic fate of the deuterium label, a task that is not possible with unlabeled 2-DG due to its identical mass to endogenous metabolites [1].

Cancer Metabolism Glycosylation Mechanism of Action

Kinetic Isotope Effect and Metabolic Stability: Deuterated 2-DG vs. Unlabeled 2-DG

Deuteration of 2-Deoxy-D-glucose can influence its pharmacokinetic and metabolic profiles through the kinetic isotope effect (KIE). The replacement of hydrogen with deuterium strengthens the C-D bond, potentially slowing metabolic reactions at the deuterated site. While direct comparative in vivo PK data for 2-DG-d vs. 2-DG is limited in public literature, the principle of deuteration to improve metabolic stability is well-established and is a key rationale for developing deuterated drug candidates . This is in contrast to unlabeled 2-DG, which is subject to normal metabolic processing.

Pharmacokinetics Drug Metabolism Isotope Effects

2-Deoxy-D-glucose-d: Recommended Applications Based on Verified Differentiation Evidence


Radiation-Free Metabolic Imaging in Longitudinal Preclinical Studies

Utilize 2-Deoxy-2-[2H2]-d-glucose (2-DG-d2) for deuterium metabolic imaging (DMI) to repeatedly assess glucose uptake in the same animal subjects over time without cumulative radiation dose. This application is directly supported by evidence showing that 2-DG-d2 provides brain glucose uptake maps comparable to [18F]FDG PET but without ionizing radiation [1]. This is particularly advantageous for studies of cancer progression, treatment response, or neurodegenerative disease models where repeated imaging is required.

Accurate Quantification of 2-DG in Pharmacokinetic and Metabolomic Studies

Employ 2-Deoxy-D-glucose-d (e.g., 2-DG-d1) as a stable isotope-labeled internal standard in LC-MS/MS workflows for the absolute quantification of 2-DG in plasma, tissue, or cell lysates. This application is essential for any study requiring validated bioanalytical data, as unlabeled 2-DG cannot be used to correct for matrix effects and ion suppression [2]. This ensures the reliability of pharmacokinetic parameters and tissue distribution data.

Elucidation of 2-DG's Mechanism of Action on N-linked Glycosylation

Use specifically deuterated 2-DG probes, such as 2-deutero-2-deoxy-d-glucose, in combination with mass spectrometry to trace the metabolic interference of 2-DG with D-glucose and D-mannose pools. This application directly addresses the need to understand how 2-DG affects protein glycosylation, a key aspect of its pleiotropic mechanism in cancer and antiviral research [3]. The deuterium label provides the necessary analytical resolution to distinguish the probe from endogenous metabolites.

Investigation of Deuterium Kinetic Isotope Effects on Glycolytic Inhibition

Utilize 2-Deoxy-D-glucose-d as a tool to study the impact of deuterium substitution on the rate of glycolysis inhibition and overall cellular metabolism. While direct comparative data is limited, the well-established principle of the kinetic isotope effect (KIE) suggests that deuteration can alter metabolic rates . This application is suited for fundamental biochemistry studies aiming to probe the metabolic fate and stability of glucose analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Deoxy-D-glucose-d

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.